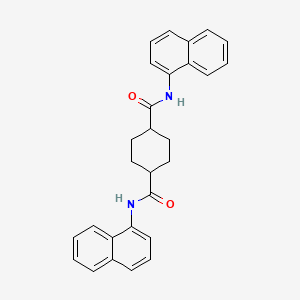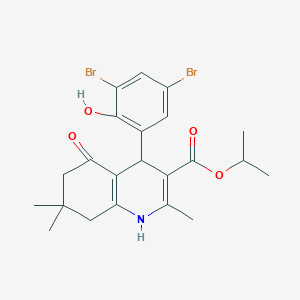
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine, also known as SR59230A, is a selective antagonist of the β3-adrenoceptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cardiovascular diseases.
Wirkmechanismus
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine is a selective antagonist of the β3-adrenoceptor, which is mainly expressed in adipose tissue and plays a crucial role in regulating lipid metabolism and thermogenesis. By blocking the β3-adrenoceptor, this compound reduces the lipolytic and thermogenic effects of β3-adrenoceptor agonists, leading to a decrease in lipid metabolism and energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to modulate several physiological processes, including insulin secretion, lipid metabolism, and thermogenesis. Studies have demonstrated that this compound can reduce insulin secretion by blocking the β3-adrenoceptor in pancreatic β-cells. The molecule has also been shown to decrease lipid metabolism and energy expenditure by inhibiting the lipolytic and thermogenic effects of β3-adrenoceptor agonists.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine in lab experiments is its high selectivity for the β3-adrenoceptor, which allows for specific modulation of this receptor without affecting other adrenoceptors. However, one limitation of using this compound is its relatively low potency compared to other β3-adrenoceptor antagonists, which may require higher concentrations of the molecule to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research on 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine. One potential area of investigation is the role of β3-adrenoceptor in the regulation of glucose homeostasis and the potential use of this compound in the treatment of diabetes. Another area of interest is the potential use of this compound in the treatment of obesity and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on insulin secretion, lipid metabolism, and thermogenesis.
Synthesemethoden
The synthesis of 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine involves the reaction of 2-tert-butyl-4-chlorophenol with ethyl chloroformate to form the corresponding ethyl carbonate. The intermediate is then reacted with N-(2-methoxyethyl)-1-propanamine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine has been widely used in scientific research to investigate the role of β3-adrenoceptor in various physiological processes. It has been shown to modulate insulin secretion, lipid metabolism, and thermogenesis. The molecule has also been studied for its potential use in the treatment of obesity and diabetes.
Eigenschaften
IUPAC Name |
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2/c1-16(2,3)14-12-13(17)6-7-15(14)20-10-5-8-18-9-11-19-4/h6-7,12,18H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNMGOVWUNLYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5117704.png)

![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)

![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)

![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)
